molecular formula C11H14F6N2O4 B073145 Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate CAS No. 1478-74-6

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate

Cat. No. B073145
CAS RN: 1478-74-6
M. Wt: 352.23 g/mol
InChI Key: RENGOOCYAJRSCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate often involves the aromatic nucleophilic substitution and subsequent modifications to introduce trifluoroacetyl groups. For instance, the synthesis of sterically hindered compounds via aromatic nucleophilic substitution with hexafluorobenzene has been explored, showing the potential pathways that might be applicable to synthesizing the compound (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

Molecular structure analysis of related compounds has been conducted using X-ray crystallography and spectroscopic methods, revealing unusual bond angles and structural features indicative of the molecule's complex nature. This analysis provides insights into the electron delocalization and crowded structures characteristic of such compounds (Haas et al., 1996).

Chemical Reactions and Properties

The chemical reactions and properties of compounds containing trifluoroacetyl and related groups have been studied, highlighting their redox properties and the impact of crowded structures on their reactivity. Research into the syntheses and structures of derivatives provides a basis for understanding the reactivity and potential chemical applications of Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate (Sasaki et al., 1999).

Physical Properties Analysis

The physical properties of related fluorinated compounds have been explored, showing low moisture absorptions and low dielectric constants, indicative of potential applications in materials science. The solubility in organic solvents and the formation of transparent, flexible films have been highlighted as significant properties (Chung & Hsiao, 2008).

Chemical Properties Analysis

The chemical properties of compounds with similar structures to Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate, including their thermal stability and reaction pathways, have been extensively studied. This research contributes to a deeper understanding of the potential chemical versatility and stability of the compound under various conditions (Chung & Hsiao, 2008).

Scientific Research Applications

  • Cell Differentiation and Metabolite Identification : Hexamethylene bisacetamide, which induces differentiation in various human and animal cancer cell lines, forms metabolites after intravenous administration. These metabolites are identified using techniques such as gas chromatography-mass spectrometric analysis, highlighting the role of Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate in cellular biology and pharmacokinetics (Callery, Egorin, Geelhaar, & Nayar, 1986).

  • Chemical Synthesis and Analysis : The compound is used in trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. Its utility in producing neutral trifluoroacetamides, which are volatile and can be analyzed effectively via gas chromatography, signifies its importance in chemical synthesis and analytical chemistry (Donike, 1973).

  • Polymer Chemistry : In the field of polymer chemistry, the compound has been used in the synthesis of poly(amido-amine)s with varying basicity of amino groups. These polymers exhibit distinct biological properties such as cytotoxicity and pH-dependent haemolysis, indicating potential biomedical applications (Ferruti et al., 2000).

  • Catalytic Applications : Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate has been used in the synthesis of ligands for catalytic applications. These ligands, when used in rhodium complexes, have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

  • Protecting and Activating Reagent in Peptide Synthesis : The compound serves as a protecting and activating reagent in solid phase peptide and depsipeptide synthesis. Its role in producing recoverable and reusable monomers for the synthesis of depsipeptides underscores its importance in peptide chemistry (Albericio et al., 2005).

  • Semiconducting Polymer Research : It has been incorporated in the synthesis of semiconducting polymers with high spin multiplicity, demonstrating its utility in the development of novel materials for electronic applications (Domingo et al., 2000).

properties

IUPAC Name

methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F6N2O4/c1-23-7(20)6(19-9(22)11(15,16)17)4-2-3-5-18-8(21)10(12,13)14/h6H,2-5H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENGOOCYAJRSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405103
Record name Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate

CAS RN

1478-74-6
Record name Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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